ethyl 4-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound featuring multiple functional groups, including thiazolidine, pyrido[1,2-a]pyrimidine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves multiple steps, typically starting with the preparation of the thiazolidine and pyrido[1,2-a]pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include ethyl chloroformate, piperazine, and various solvents such as dichloromethane and ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 4-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings, such as pioglitazone, which is used in the treatment of diabetes.
Pyrido[1,2-a]pyrimidine derivatives: Compounds like pyrimethamine, an antimalarial drug.
Piperazine derivatives: Compounds such as piperazine itself, which is used as an anthelmintic.
Uniqueness
Ethyl 4-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is unique due to its combination of multiple functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
Ethyl 4-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antioxidant, and antimicrobial activities.
Chemical Structure
The compound features multiple functional groups that contribute to its biological activity, including:
- Thiazolidinone moiety : Known for various biological activities including anticancer and anti-inflammatory effects.
- Pyrimidine and piperazine rings : Often associated with pharmacological properties.
1. Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to ethyl 4-(3-{(Z)-... have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
4g | MOLT-4 | 15.0 | Significant inhibition |
4p | SF-295 | 22.5 | Notable growth inhibition |
Studies have demonstrated that modifications in the thiazolidinone structure can lead to enhanced anticancer activity. For example, the introduction of specific substituents has been correlated with increased potency against breast and colon cancer cell lines .
2. Antioxidant Activity
The antioxidant potential of thiazolidinone derivatives is well-documented. Ethyl derivatives have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation:
Compound | Assay Method | EC50 (mM) | Result |
---|---|---|---|
3i | TBARS assay | 0.565 | Strong antioxidant |
3r | DPPH assay | 0.708 | Effective scavenger |
The presence of ethoxy groups enhances the electron-donating ability, contributing to improved antioxidant activity .
3. Antimicrobial Activity
Preliminary studies suggest that certain derivatives of the compound may exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes.
Case Studies
Several case studies have explored the biological impact of similar compounds:
- Anticancer Efficacy : A study investigated the effects of thiazolidinone derivatives on human cancer cell lines, revealing that certain modifications led to a reduction in cell viability by over 70% in some cases.
- Oxidative Stress Reduction : Another study focused on the antioxidant properties of thiazolidinones, demonstrating a significant reduction in oxidative stress markers in treated cells compared to controls.
The mechanisms underlying the biological activities of ethyl 4-(3-{(Z)-... are multifaceted:
- Apoptosis Induction : Many derivatives trigger apoptosis in cancer cells through caspase activation pathways.
- Enzyme Inhibition : Some compounds inhibit key enzymes involved in cancer progression and oxidative stress.
Properties
Molecular Formula |
C24H29N5O5S2 |
---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-[3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H29N5O5S2/c1-3-33-15-7-10-29-22(31)18(36-24(29)35)16-17-20(25-19-8-5-6-9-28(19)21(17)30)26-11-13-27(14-12-26)23(32)34-4-2/h5-6,8-9,16H,3-4,7,10-15H2,1-2H3/b18-16- |
InChI Key |
KYFPJKPSQCXEFZ-VLGSPTGOSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
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